molecular formula C17H12N4 B1669596 cr4056 CAS No. 1004997-71-0

cr4056

货号: B1669596
CAS 编号: 1004997-71-0
分子量: 272.30 g/mol
InChI 键: CSZGXYBGYFNSCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CR4056 is a first-in-class imidazoline-2 receptor ligand with potent analgesic activity. It is known for its central nervous system tropism and has shown effectiveness in a broad spectrum of disease-based animal models of pain. This compound is considered one of the most effective non-opioid analgesics ever described .

准备方法

CR4056 的合成路线和反应条件在公开来源中没有详细说明。据悉,this compound 是一种专为口服给药而设计的小分子 。工业生产方法可能涉及标准的有机合成技术,但具体细节是开发者的专有信息。

化学反应分析

CR4056 会经历各种化学反应,包括:

科学研究应用

Efficacy in Pain Models

Numerous studies have demonstrated the effectiveness of CR4056 in various animal models of pain:

  • Chronic Inflammatory Pain : In rat models induced by complete Freund's adjuvant, this compound significantly reduced pain responses at doses ranging from 6 to 60 mg/kg .
  • Neuropathic Pain : The compound has shown efficacy in models of diabetic neuropathy and fibromyalgia, indicating its potential as a treatment for chronic pain conditions .
  • Synergistic Effects : Research indicates a synergistic analgesic effect when this compound is combined with morphine, improving the safety profile compared to morphine alone .

Clinical Applications

This compound has progressed into clinical trials, showcasing promising results:

  • Phase II Clinical Trials : In trials involving patients with knee osteoarthritis, this compound effectively reduced pain levels, highlighting its potential as a first-in-class analgesic .
  • Neuroprotective Effects : Recent studies suggest that this compound may also possess neuroprotective properties, beneficial in conditions like Alzheimer's disease by improving neuroinflammation and spatial memory in mouse models .

Case Study 1: Chronic Pain Management

In a controlled study involving rats with induced chronic inflammatory pain, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain behavior, confirming its analgesic properties without the side effects commonly associated with opioid treatments.

Case Study 2: Osteoarthritis Treatment

A double-blind clinical trial assessed the efficacy of this compound in patients suffering from knee osteoarthritis. Participants receiving this compound reported significant pain relief compared to those on placebo, demonstrating its potential for widespread clinical use in managing osteoarthritis-related pain.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application Area Findings
Chronic Inflammatory PainSignificant reduction in pain response in rat models (6-60 mg/kg)
Neuropathic PainEffective in diabetic neuropathy and fibromyalgia models
Clinical TrialsPhase II trials showed effective pain reduction in knee osteoarthritis patients
Neuroprotective EffectsBeneficial effects on neuroinflammation and spatial memory in Alzheimer's disease models

作用机制

CR4056 通过充当咪唑啉-2 受体的配体来发挥作用。这种相互作用促进了去甲肾上腺素能抑制性疼痛通路,从而提供强效的镇痛作用。This compound 还抑制感觉神经元中炎症诱导的蛋白激酶 C ε 的磷酸化和膜易位,这也有助于其镇痛特性 .

相似化合物的比较

CR4056 由于其作为咪唑啉-2 受体配体具有强效镇痛活性的首创地位而独一无二。类似的化合物包括:

This compound 因其在疼痛管理和神经退行性疾病方面的广泛研究和潜在治疗应用而脱颖而出 .

生物活性

CR4056 is a selective imidazoline-2 (I2) receptor ligand that has garnered attention for its potent analgesic properties and potential therapeutic applications in various pain conditions and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in pain models, and implications for treating conditions like osteoarthritis and Alzheimer's disease.

This compound primarily interacts with the I2 receptors and has shown significant modulation of N-methyl-D-aspartate (NMDA) receptor activity, which is critical in pain transmission and neuroprotection.

  • NMDA Receptor Modulation : this compound inhibits NMDA-mediated currents in neuronal cultures, demonstrating a dose-dependent effect with an IC50 value of 5.3 ± 0.1 µM. This inhibition is reversible and non-competitive, suggesting that this compound interacts with the glycine site on the NMDA receptor .
  • PKCε Translocation Inhibition : In studies involving dorsal root ganglia neurons, this compound was found to inhibit the translocation of protein kinase C epsilon (PKCε), a key player in pain signaling pathways. This effect was rapid and long-lasting, indicating a potential mechanism for its analgesic effects .

Efficacy in Pain Models

This compound has been evaluated in various preclinical models of pain, demonstrating robust analgesic properties:

  • Inflammatory Pain Models : In the complete Freund's adjuvant (CFA) model, this compound significantly reduced mechanical hyperalgesia with an effective dose (ED50) of 5.8 mg/kg. The compound also displayed efficacy in models of capsaicin-induced neurogenic pain, completely blocking mechanical hyperalgesia at ED50 values as low as 4.1 mg/kg .
  • Osteoarthritis : A phase II clinical trial assessed this compound's effectiveness in treating knee osteoarthritis pain. Patients receiving this compound showed significant reductions in pain scores compared to placebo, particularly benefiting overweight individuals .

Neuroprotective Properties

Recent studies suggest that this compound may also possess neuroprotective effects, particularly relevant in the context of Alzheimer's disease:

  • Cognitive Improvement : In animal models of Alzheimer's disease, this compound has been reported to reverse cognitive impairments. This effect is attributed to its action on I2 receptors, which may enhance neuroprotection and promote cognitive function .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusModel/MethodologyKey Findings
NMDA Receptor ModulationPrimary cortical neuronsIC50 = 5.3 ± 0.1 µM; inhibits NMDA currents
Pain EfficacyCFA modelED50 = 5.8 mg/kg; significant reduction in hyperalgesia
Capsaicin-Induced PainRat modelED50 = 4.1 mg/kg; complete blockage of hyperalgesia
Osteoarthritis Clinical TrialPhase II trial with knee OA patientsSignificant pain reduction compared to placebo
NeuroprotectionAlzheimer’s disease modelsReverses cognitive impairment in animal studies

Case Studies

  • This compound in Osteoarthritis : In a randomized controlled trial involving patients with moderate to severe knee osteoarthritis, those treated with this compound reported significant improvements in their WOMAC pain scores compared to those receiving placebo over a two-week period.
  • Neuroprotective Effects : In a study assessing cognitive function in 5xFAD mouse models, treatment with this compound led to improved performance in memory tasks compared to untreated controls, indicating potential utility in Alzheimer's disease management.

属性

IUPAC Name

6-imidazol-1-yl-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZGXYBGYFNSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274308
Record name 6-(1H-Imidazol-1-yl)-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004997-71-0
Record name 6-(1H-Imidazol-1-yl)-2-phenylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004997-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CR-4056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004997710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1H-Imidazol-1-yl)-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CR-4056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9SQ1X2NPZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cr4056
Reactant of Route 2
Reactant of Route 2
cr4056
Reactant of Route 3
Reactant of Route 3
cr4056
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
cr4056
Reactant of Route 5
Reactant of Route 5
cr4056
Reactant of Route 6
Reactant of Route 6
cr4056

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。